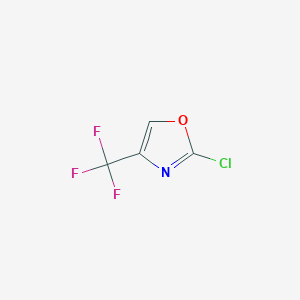

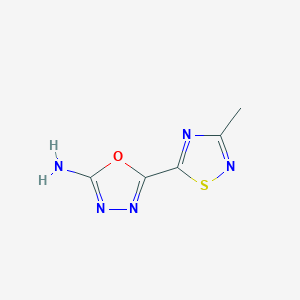

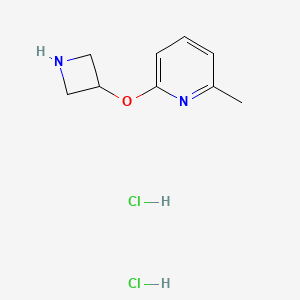

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride

Overview

Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is room temperature .Scientific Research Applications

Synthesis of Novel Compounds

Synthesis of Pyrano and Pyrimido Thieno Pyrimidines : Ethyl 1-amino derivatives reacted with benzoyl isothiocyanate, undergoing cyclization to yield compounds with potential for further chemical transformations. These processes highlight the versatility of piperidin-4-amine derivatives in synthesizing complex molecular structures (Paronikyan et al., 2016).

Antitumor/Anticancer Activity : New series of O-Mannich bases of dihydropyrimidinones were synthesized, showing significant in vitro cytotoxic and antitumor activities, indicating the utility of these compounds in cancer research (Venkateshwarlu et al., 2014).

Antibacterial Activity : Microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones demonstrated antibacterial activity, suggesting potential for developing new antimicrobial agents (Merugu et al., 2010).

Key Intermediates in Drug Synthesis

- Preparation of Potent Deoxycytidine Kinase Inhibitors : Practical synthesis of key intermediates in the preparation of deoxycytidine kinase (dCK) inhibitors was described, showcasing the importance of piperidin-4-amine derivatives in medicinal chemistry (Zhang et al., 2009).

Molecular Structure and Functionality

Cation Tautomerism and Disorder : Investigation into the crystalline structure of pyrimidinium salts revealed insights into molecular recognition processes critical for pharmaceutical action, highlighting the structural versatility and potential drug interactions of these compounds (Rajam et al., 2017).

Anti-hyperglycemic Evaluation : Novel carboximidamides derived from cyanamides linked with the pyrimidine moiety were evaluated for anti-hyperglycemic activity, demonstrating potential therapeutic applications for diabetes (Moustafa et al., 2021).

Safety and Hazards

Future Directions

Piperidine derivatives are a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are a vital fundament in the production of drugs . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds is a promising area of future research .

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit antibacterial activity against gram-positive bacteria (staphylococcus aureus and bacillus subtilis) and gram-negative bacteria (escherichia coli and pseudomonas aeruginosa), as well as antifungal activity against yeasts (candida albicans and saccharomyces cerevisiae) .

Mode of Action

It is known that many antimicrobial agents work by disrupting the cell wall or inhibiting essential enzymes in the target organisms .

Biochemical Pathways

Many antimicrobial agents interfere with the synthesis of essential macromolecules in the target organisms, such as proteins, nucleic acids, and cell wall components .

Result of Action

The result of the action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride is the inhibition of growth or killing of the target organisms, as evidenced by its antimicrobial activity .

properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-5-3-10(12)4-6-15;;/h7,10H,3-6,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYMXWNHETXUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)

![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1473314.png)

![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)

![5-(Cbz-amino)-5-aza-spiro[2.4]heptane](/img/structure/B1473324.png)